![molecular formula C17H17IO3 B14178483 2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane CAS No. 923595-13-5](/img/structure/B14178483.png)
2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an iodophenoxy group, a phenyl group, and a dioxolane ring, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane typically involves the reaction of 2-iodophenol with ethylene oxide to form 2-(2-iodophenoxy)ethanol. This intermediate is then reacted with benzaldehyde in the presence of an acid catalyst to form the final product. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The iodophenoxy group can be oxidized to form iodophenol derivatives.
Reduction: The compound can be reduced to form hydroxy derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions include iodophenol derivatives, hydroxy derivatives, and various substituted phenoxy compounds.
Aplicaciones Científicas De Investigación
2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The iodophenoxy group can interact with enzymes and receptors, leading to various biological effects. The dioxolane ring may also play a role in stabilizing the compound and enhancing its activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Iodophenoxy)ethanol
- 2-(2-Iodophenoxy)ethylamine
- 2-(2-Iodophenoxy)ethyl acetate
Uniqueness
2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts additional stability and reactivity to the molecule. This makes it a valuable compound for various applications compared to its simpler analogs.
Propiedades
Número CAS |
923595-13-5 |
|---|---|
Fórmula molecular |
C17H17IO3 |
Peso molecular |
396.22 g/mol |
Nombre IUPAC |
2-[2-(2-iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C17H17IO3/c18-15-8-4-5-9-16(15)19-11-10-17(20-12-13-21-17)14-6-2-1-3-7-14/h1-9H,10-13H2 |
Clave InChI |
AMKZHKFWJJDBSZ-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)(CCOC2=CC=CC=C2I)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzyl-3-[(2-chlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14178414.png)
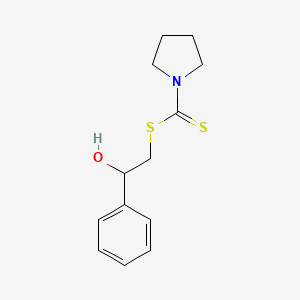
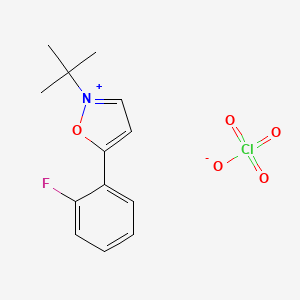
![6,10,11-Trimethoxy-3,3-dimethyl-3H,7H-pyrano[2,3-c]xanthen-7-one](/img/structure/B14178428.png)

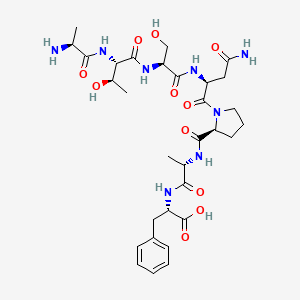
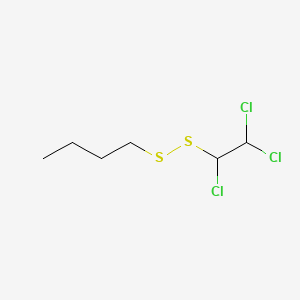
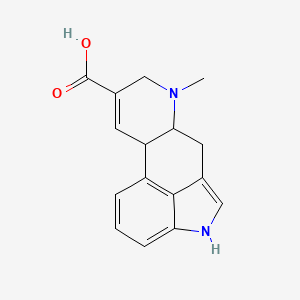
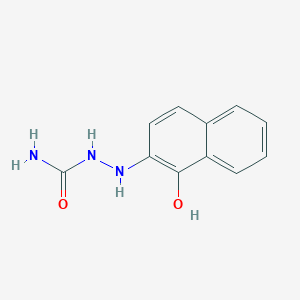
![4-[4-(Triphenylethenyl)phenyl]morpholine](/img/structure/B14178453.png)
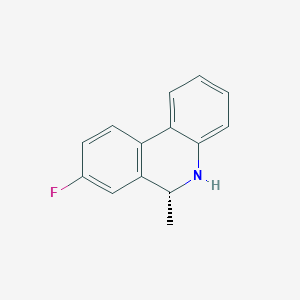
![Cyclohexanone, 2-[(R)-(2-chlorophenyl)hydroxymethyl]-, (2S)-](/img/structure/B14178479.png)
![(1S,2R,3S,6R)-4-Bromo-7-oxabicyclo[4.1.0]hept-4-ene-2,3-diol](/img/structure/B14178480.png)
![9-Azabicyclo[4.2.1]non-2-ene, 2-(5-pyrimidinyl)-, (1S,6S)-](/img/structure/B14178485.png)
